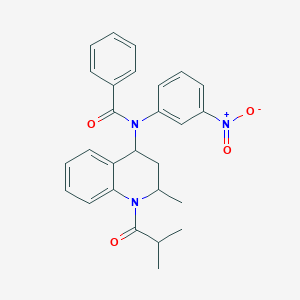
N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
Vue d'ensemble
Description
N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, commonly known as Cmpd 1, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. Cmpd 1 is a protease inhibitor that has been shown to have promising results in inhibiting the activity of certain enzymes involved in cancer progression and inflammation.
Mécanisme D'action
Cmpd 1 inhibits protease activity by binding to the active site of the enzyme. This prevents the enzyme from cleaving its substrate, leading to a decrease in protease activity. Cmpd 1 has been shown to be a selective inhibitor of cathepsin B and uPA, and has also been shown to have anti-inflammatory effects.
Biochemical and Physiological Effects
Studies have shown that Cmpd 1 has several biochemical and physiological effects. It has been shown to inhibit the invasion and migration of cancer cells, as well as induce apoptosis (cell death) in cancer cells. Cmpd 1 has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Cmpd 1 is its selectivity for certain proteases, making it a potential candidate for targeted therapies. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
Several future directions for the study of Cmpd 1 have been proposed. One direction is the development of more soluble analogs of Cmpd 1 that can be administered more easily in vivo. Another direction is the investigation of the potential use of Cmpd 1 in combination with other therapeutic agents for the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of Cmpd 1 and its potential therapeutic applications.
Applications De Recherche Scientifique
Cmpd 1 has been studied extensively for its potential use as a therapeutic agent. It has been shown to inhibit the activity of several proteases, including cathepsin B, cathepsin L, and urokinase-type plasminogen activator (uPA). These enzymes are involved in cancer progression and inflammation, making Cmpd 1 a potential candidate for the treatment of these diseases.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-12(20(25(3,22)23)14-7-5-4-6-8-14)17(21)19-15-11-13(18)9-10-16(15)24-2/h4-12H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMOGHGCRJAICV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)Cl)OC)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-methoxyphenyl)-2-oxoethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoate](/img/structure/B3982212.png)
![3-[3-({[1-(3-cyanopyridin-2-yl)piperidin-4-yl]amino}methyl)-1H-indol-1-yl]propanamide](/img/structure/B3982216.png)

![N-{2-[(4-chloro-2-nitrophenyl)amino]-1-methylethyl}-3,5-dimethoxybenzamide](/img/structure/B3982239.png)
![N-[4-(benzyloxy)phenyl]-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B3982243.png)
![N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B3982246.png)


![3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3982268.png)

![6-ethyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3982281.png)
![N-[(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B3982283.png)